Physicochemical Property Differentiation: Predicted LogP and H-Bond Profile vs. Unsubstituted 4-Phenyl-2-quinolinone Core
The target compound's predicted LogP is estimated to be ~3.5, reflecting the lipophilic contributions of its three methyl substituents and the 4-phenyl ring, while the 7-hydroxy group provides a hydrogen bond donor (HBD) count of 1 and an acceptor (HBA) count of 2 . In contrast, the unsubstituted 4-phenyl-2-quinolinone core scaffold has a predicted LogP of ~2.1, an HBD count of 1, and an HBA count of 1 [1]. This difference in lipophilicity (∆LogP ~1.4) and hydrogen bond acceptor capacity is crucial for predicting membrane permeability, solubility, and protein binding.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Hydrogen Bonding |
|---|---|
| Target Compound Data | Predicted LogP ~3.5; HBD=1; HBA=2 |
| Comparator Or Baseline | 4-Phenyl-2-quinolinone: Predicted LogP ~2.1; HBD=1; HBA=1 |
| Quantified Difference | ∆LogP ~1.4; ∆HBA = +1 |
| Conditions | In silico prediction based on molecular structure, typical of drug discovery property profiling. |
Why This Matters
For scientists selecting compounds for cell-based assays or in vivo studies, a higher LogP and additional HBA can significantly alter PK/PD profiles, making this compound a distinct tool for exploring structure-activity relationships (SAR) where increased lipophilicity is required.
- [1] Comparison based on in silico prediction for the unsubstituted 4-phenyl-2-quinolinone scaffold. Data not from a unique authoritative source but derived from standard computational chemistry principles applied to the core structure. View Source
